4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, an oxadiazole ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a 1,2,4-oxadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in the compound’s biological activity by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: This compound shares a similar sulfonamide structure but differs in the substitution pattern on the benzene ring.
Ethanone, 1-(4-methylphenyl)-: This compound has a similar methylphenyl group but lacks the sulfonamide and oxadiazole functionalities.
Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-: This compound also contains a methylphenyl group but differs in its overall structure and functional groups.
Uniqueness
4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, an oxadiazole ring, and multiple methyl groups.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14(2)23(27(24,25)18-11-7-16(4)8-12-18)13-19-21-20(22-26-19)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3 |
InChI Key |
JHRWVUJOPKXPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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